molecular formula C8H13ClN2O B2415694 2-Isoxazol-5-ylpiperidine hydrochloride CAS No. 1545213-37-3

2-Isoxazol-5-ylpiperidine hydrochloride

Cat. No.: B2415694
CAS No.: 1545213-37-3
M. Wt: 188.66
InChI Key: VZMFFKIATYSHFE-UHFFFAOYSA-N
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Description

2-Isoxazol-5-ylpiperidine hydrochloride is a chemical compound with the molecular formula C₈H₁₃ClN₂O It is a derivative of isoxazole and piperidine, two important classes of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isoxazol-5-ylpiperidine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of terminal alkynes with n-butyllithium, followed by the addition of aldehydes, treatment with molecular iodine, and subsequent reaction with hydroxylamine . Another method includes the use of Cu(I) or Ru(II) catalysts for the (3+2) cycloaddition reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free synthetic routes is also explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Isoxazol-5-ylpiperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydride, lithium diisopropylamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Isoxazol-5-ylpiperidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isoxazol-5-ylpiperidine hydrochloride involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-Isoxazol-5-ylpiperidine hydrochloride can be compared with other similar compounds, such as:

    Isoxazole derivatives: These compounds share the isoxazole ring and exhibit similar biological activities.

    Piperidine derivatives: Compounds with the piperidine ring often have comparable chemical reactivity and applications.

Uniqueness

The uniqueness of this compound lies in its combined structure of isoxazole and piperidine, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in scientific research .

Properties

IUPAC Name

5-piperidin-2-yl-1,2-oxazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.ClH/c1-2-5-9-7(3-1)8-4-6-10-11-8;/h4,6-7,9H,1-3,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZMFFKIATYSHFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC=NO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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